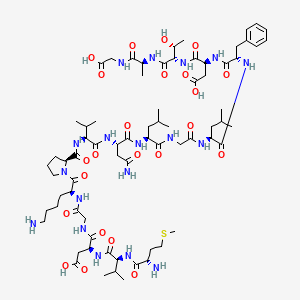
207113-06-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 207113-06-2 is known as Smcy HY Peptide (738-746). This peptide is a H2-Db-restricted peptide corresponding to amino acids 738-746 of the Smcy protein. It has a molecular formula of C48H82N18O14S and a molecular weight of 1167.34 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Smcy HY Peptide (738-746) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of peptides like Smcy HY Peptide (738-746) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Smcy HY Peptide (738-746) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the cysteine residue in its sequence .
Common Reagents and Conditions:
Peptide Bond Formation: Coupling reagents like DIC and HOBt.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed: The primary product formed from these reactions is the Smcy HY Peptide (738-746) itself, with potential modifications depending on the specific reactions performed .
Scientific Research Applications
Smcy HY Peptide (738-746) has several applications in scientific research:
Immunology: Used as a model peptide in studies involving H2-Db-restricted T-cell responses.
Cancer Research: Investigated for its role in tumor antigen presentation and immune recognition.
Protein-Protein Interactions: Utilized in studies exploring interactions between peptides and major histocompatibility complex (MHC) molecules
Mechanism of Action
The mechanism of action of Smcy HY Peptide (738-746) involves its binding to H2-Db molecules, a class I major histocompatibility complex (MHC) molecule. This binding facilitates the presentation of the peptide to T-cells, triggering an immune response. The molecular targets include T-cell receptors (TCRs) on cytotoxic T-cells, which recognize the peptide-MHC complex and initiate an immune response .
Comparison with Similar Compounds
Smcy HY Peptide (739-747): Another peptide derived from the Smcy protein but with a slightly different amino acid sequence.
Smcy HY Peptide (737-745): Similar in structure but with a different sequence of amino acids.
Uniqueness: Smcy HY Peptide (738-746) is unique due to its specific sequence, which corresponds to amino acids 738-746 of the Smcy protein. This sequence is crucial for its binding affinity to H2-Db molecules and its role in immune recognition .
Properties
CAS No. |
207113-06-2 |
|---|---|
Molecular Formula |
C₄₈H₈₂N₁₈O₁₄S |
Molecular Weight |
1167.34 |
sequence |
One Letter Code: KCSRNRQYL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)

![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)


![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)






